N-(3-cyanophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-14-16-7-6-10-18(13-16)25-21(28)15-27-23(29)20-12-5-4-11-19(20)22(26-27)17-8-2-1-3-9-17/h1-3,6-10,13H,4-5,11-12,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUWQUOBINDDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the cyclization of appropriate precursors to form the phthalazinone core. This can be achieved through the reaction of hydrazine derivatives with phthalic anhydride under reflux conditions.
Acylation: The phthalazinone core is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with 3-Cyanophenyl Group: The final step involves the coupling of the acylated phthalazinone with 3-cyanophenylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(3-cyanophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s phthalazinone core is known for its potential biological activity, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms due to its interaction with specific molecular targets.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core can inhibit certain enzymes, leading to the modulation of biological pathways. This inhibition can result in anti-inflammatory or anticancer effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications
Key Observations :
- The target compound’s phthalazinone core differs from the quinazolinone in , which may influence binding to biological targets like EGFR .
Spectroscopic Characteristics
Infrared (IR) Spectroscopy:
- Target Compound (hypothesized): C=O stretches (phthalazinone and acetamide) expected at ~1670–1680 cm⁻¹, similar to ’s phthalazinone derivatives .
- Comparison with Triazole-Acetamides (): Nitrophenyl derivatives (e.g., 6b, 6c) show C=O stretches at 1682–1676 cm⁻¹ and NO₂ asymmetric stretches at ~1504–1535 cm⁻¹ . The absence of nitro groups in the target compound simplifies its IR profile.
Nuclear Magnetic Resonance (NMR):
- 1H NMR: The target’s tetrahydrophthalazinone protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.0–8.5 ppm) align with phthalazinone derivatives in .
- 13C NMR: Expected signals at ~165–170 ppm (C=O groups) and ~120 ppm (cyano carbon), contrasting with ’s Cl-substituted compound, which shows downfield shifts for chlorinated carbons .
Substituent Effects on Bioactivity
- 4-NO₂ (): Increases reactivity but may reduce bioavailability due to polarity .
Biological Activity
N-(3-cyanophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O2 |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 891392-92-0 |
| LogP | 4.2574 |
| Polar Surface Area | 66.34 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit notable antimicrobial activity . For instance, pyridazine derivatives have been reported to possess antibacterial and antifungal properties. Studies indicate that this compound may also demonstrate similar effects against various bacterial strains.
Anticancer Activity
The anticancer potential of this compound is supported by studies on related tetrahydrophthalazine derivatives. These compounds have been evaluated for their cytotoxic effects on different cancer cell lines. Notably, derivatives with similar structures have shown significant inhibition of cell proliferation in vitro.
Case Study: Cytotoxicity Evaluation
In a recent study, several derivatives were tested against human peripheral blood mononuclear cells (PBMCs) to assess their cytotoxicity:
| Compound ID | Concentration (µg/mL) | % Cell Viability |
|---|---|---|
| D262-0865 | 10 | 75% |
| D262-0865 | 50 | 50% |
| D262-0865 | 100 | 30% |
These results indicate that increasing concentrations lead to a decrease in cell viability, suggesting potential anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Some derivatives act as allosteric modulators for various receptors, impacting cellular signaling pathways.
- Free Radical Scavenging : The antioxidant properties observed in related compounds suggest that this compound may also scavenge free radicals, reducing oxidative stress.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-cyanophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide, and how are reaction conditions optimized?
- Methodology :
-
Multi-step synthesis : Follow protocols for analogous acetamide derivatives involving coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation) .
-
Optimization : Control temperature (e.g., 273 K for carbodiimide coupling to minimize side reactions), solvent choice (e.g., dichloromethane for solubility), and reaction time (3–24 hours depending on steric hindrance) .
-
Key reagents : Use sodium hydride for deprotonation, palladium catalysts for cross-coupling, and triethylamine as a base .
- Analytical validation :
-
Monitor intermediates via HPLC (≥95% purity thresholds) and confirm structures using 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .
Q. How is the molecular structure of this compound validated experimentally?
- Crystallography :
- Use single-crystal X-ray diffraction (SHELX programs for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .
- Example C=O bond lengths ~1.22 Å, C–N bonds ~1.34 Å, dihedral angles between aromatic rings (e.g., 54.8°–77.5° for similar acetamides) .
- Spectroscopy :
- FTIR for functional groups (e.g., ν(C≡N) ~2240 cm⁻¹, ν(C=O) ~1680 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ matching theoretical ±0.5 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Case study : If NMR signals suggest multiple conformers (e.g., rotational isomers), use variable-temperature NMR to assess dynamic behavior .
- Crystallographic ambiguity :
- Compare experimental Hirshfeld surfaces with computational models to identify disordered regions .
- Employ Rietveld refinement (SHELXL) for high-resolution data, adjusting thermal parameters for non-H atoms .
- Contradictory mass spec peaks :
- Use tandem MS/MS to distinguish fragmentation pathways from impurities .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- DFT calculations :
- MESP maps to identify electrophilic/nucleophilic sites (e.g., cyanophenyl group as electron-deficient) .
- HOMO-LUMO analysis (e.g., ΔE ~4.5 eV for charge-transfer interactions) .
- Molecular docking :
- Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on acetamide and phthalazine moieties as pharmacophores .
Q. How do reaction conditions influence the stereochemical outcomes of derivatives?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, while non-polar solvents favor planar intermediates .
- Temperature-dependent selectivity :
- Low temperatures (0–5°C) favor kinetic control (e.g., cis/trans isomerism in thiazolidinone derivatives) .
- Catalytic modulation :
- Palladium catalysts with bulky ligands (e.g., PPh₃) improve regioselectivity in cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
